3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S2/c1-18-12-4-3-10(7-11(12)14)21(16,17)15-8-13(19-2)5-6-20-9-13/h3-4,7,15H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAXQTLKLHIXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution and sulfonamide formation reactions, optimized for yield and purity. These methods would use industrial-grade reagents and catalysts to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives:
Key findings:
-
Acid hydrolysis proceeds via cleavage of the S–N bond, forming sulfonic acids and amines.
-
Alkaline conditions favor salt formation due to deprotonation of the sulfonic acid intermediate .
Nitration Reactions
Electrophilic nitration occurs at the aromatic ring, directed by the methoxy and chloro substituents:
| Conditions | Reagents | Nitration Position | Yield | References |
|---|---|---|---|---|
| HNO₃ (1.2 eq), H₂SO₄, 0–5°C | NaNO₂, H₂SO₄ catalytic | Predominantly para to methoxy | 24–35% |
Key findings:
-
Methoxy groups activate the ring for nitration at ortho/para positions, while chloro groups deactivate meta-directing effects .
-
Competitive nitration at position 5 (relative to sulfonamide) observed in analogs .
Nucleophilic Aromatic Substitution
The chloro substituent participates in substitution reactions under controlled conditions:
Key findings:
Alkylation and Condensation
The thiolan-methyl side chain enables alkylation and cyclization:
Key findings:
-
Methylation occurs preferentially at the sulfonamide nitrogen.
-
Cyclocondensation with diketones forms five-membered heterocycles .
Oxidation of Thiolan Moiety
The tetrahydrothiophene (thiolan) ring undergoes oxidation:
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂, AcOH | 60°C, 6 hr | Sulfoxide derivative (partial oxidation) | |
| KMnO₄, H₂SO₄ | 0°C, 2 hr | Sulfone derivative (complete oxidation) |
Key findings:
-
Controlled oxidation preserves the sulfonamide structure while modifying the thiolan ring .
-
Sulfone derivatives exhibit enhanced thermal stability.
Biological Interactions
While not a direct chemical reaction, the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions:
Scientific Research Applications
3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial or anticancer drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria, leading to antimicrobial effects . Additionally, the compound’s unique structure allows it to interact with various molecular targets, potentially disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituents on the Sulfonamide Nitrogen
3-Chloro-N-(3-Furanylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide () Structure: Features furan-3-ylmethyl and thiophen-2-ylmethyl groups on the sulfonamide nitrogen. Key Differences: The target compound replaces these substituents with a 3-methoxythiolan-3-ylmethyl group.
3-Chloro-4-Fluoro-N-({1-[(Thiophen-3-Yl)Methyl]Piperidin-4-Yl}Methyl)Benzene-1-Sulfonamide ()
- Structure : Incorporates a piperidine ring and thiophen-3-ylmethyl group.
- Key Differences : The piperidine ring introduces conformational flexibility, while fluorine at position 4 increases electronegativity. The target compound’s methoxy group (instead of fluorine) may reduce electron-withdrawing effects, altering binding interactions .
Substituents on the Benzene Ring
3-Amino-N-(3-Bromo-4-Methoxyphenyl)-4-Chlorobenzene-1-Sulfonamide () Structure: Contains an amino group (position 3) and bromine (position 3 on the adjacent phenyl ring). Key Differences: The amino group increases hydrophilicity, while bromine adds steric bulk. The target compound lacks amino/bromo groups, prioritizing chloro and methoxy substituents, which balance hydrophobicity and moderate electronic effects .
N-(3-((1,4-Diazepan-1-Yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide Hydrochloride ()
- Structure : Features a diazepane ring linked via a methylene group.
- Key Differences : The diazepane’s seven-membered ring offers flexibility, whereas the target’s thiolan ring is rigid and smaller. This may influence binding pocket compatibility in biological targets .
Physicochemical Properties (Inferred from Analogs)
*Estimated based on molecular formula.
Biological Activity
3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, commonly known as sulfa drugs, have historically been used as bacteriostatic antimicrobials. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a sulfonamide functional group which is crucial for its biological activity. The presence of a methoxy group and a thiolane moiety may contribute to its unique pharmacological profile.
Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, ultimately resulting in bacterial cell death or growth inhibition.
Biological Activity and Pharmacological Profile
Recent studies have highlighted various biological activities associated with sulfonamide derivatives:
- Antimicrobial Activity : The compound exhibits significant bacteriostatic properties against a range of Gram-positive and Gram-negative bacteria. Research indicates that it is particularly effective against strains resistant to traditional antibiotics.
- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Properties : Emerging evidence points towards the potential anticancer activity of certain sulfonamides. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various sulfonamide derivatives, including this compound, demonstrated significant activity against multi-drug resistant strains of E. coli and Staphylococcus aureus. The compound showed an MIC (Minimum Inhibitory Concentration) lower than that of commonly used antibiotics.
- In Vivo Anti-inflammatory Study : An animal model study assessed the anti-inflammatory effects of the compound in induced arthritis. Results indicated a marked reduction in edema and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at low micromolar concentrations, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways.
Q & A
Basic: What synthetic routes are commonly employed to prepare this sulfonamide derivative?
Answer:
The synthesis typically involves:
- Sulfonylation : Reacting a benzene sulfonyl chloride derivative with a primary amine (e.g., [(3-methoxythiolan-3-yl)methyl]amine) under basic conditions (e.g., potassium carbonate in acetonitrile) to form the sulfonamide bond .
- Activation of sulfonic acids : Thionyl chloride (SOCl₂) in dichloromethane (DCM)/dimethylformamide (DMF) is used to convert sulfonic acids to reactive sulfonyl chlorides .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures are standard .
- Characterization : Confirmed via ¹H/¹³C NMR, LCMS (retention time ~4.03 min with formic acid/MeCN), and HRMS .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:
- Crystal growth : Slow evaporation of saturated solutions (e.g., in ethanol or DCM) yields diffraction-quality crystals .
- Data collection : Performed at 296 K using Mo-Kα radiation (λ = 0.71073 Å). SHELX software (SHELXL for refinement) resolves disorder in methoxy or thiolan groups .
- Hydrogen bonding analysis : Intermolecular interactions (e.g., N–H···O=S) stabilize the crystal lattice, validated by hydrogen bond distances (e.g., 2.05–2.15 Å) .
- Validation : R-factors < 0.05 and data-to-parameter ratios >18 ensure structural accuracy .
Advanced: What methodologies assess this compound’s antiproliferative activity against cancer cell lines?
Answer:
- In vitro assays : MTT or SRB assays measure IC₅₀ values (e.g., 5–20 µM) against human cancer lines (e.g., MCF-7, HeLa) .
- Structure-activity relationship (SAR) : Modifying the thiolan or methoxy groups alters potency. For example, replacing methoxy with ethoxy increases lipophilicity (logP +0.3) and enhances membrane permeability .
- Mechanistic studies : Western blotting or flow cytometry evaluates apoptosis induction (e.g., caspase-3 activation) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies key groups (e.g., sulfonamide N–H at δ 10.2 ppm, methoxy at δ 3.8 ppm) .
- LCMS : Confirms molecular ion [M+H]⁺ (e.g., m/z 404.05) and purity (>95%) .
- IR spectroscopy : Detects S=O stretches (1350–1150 cm⁻¹) and C–O–C (methoxy) at 1250 cm⁻¹ .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced: How do substituents influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : Methoxy groups increase logP (measured via HPLC logk), while the thiolan ring enhances solubility in polar solvents .
- Electron effects : Electron-donating methoxy groups activate the benzene ring, altering reactivity in electrophilic substitutions (e.g., bromination at the para position) .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, with melting points ~150–160°C .
Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?
Answer:
- Steric hindrance : Bulky substituents on the thiolan ring reduce amine nucleophilicity. Solutions: Use coupling agents (e.g., HATU) or elevated temperatures (60–80°C) .
- Competing side reactions : Over-sulfonylation or oxidation of the thiolan ring. Mitigation: Strict anhydrous conditions and inert atmospheres (N₂/Ar) .
- Purification difficulties : Similar polarities of byproducts. Solution: Optimize chromatography gradients (e.g., hexane/EtOAc 7:3 to 1:1) .
Advanced: How is computational modeling used to predict biological targets?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., carbonic anhydrase IX). The sulfonamide group coordinates Zn²⁺ in active sites (docking score ≤ −9.0 kcal/mol) .
- Pharmacophore modeling : Identifies critical features (e.g., sulfonamide S=O as hydrogen bond acceptors) for antitumor activity .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score 0.55) and CYP450 inhibition risks .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Hazard analysis : Review SDS for acute toxicity (e.g., LD₅₀ > 500 mg/kg in rats) and irritancy .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for powder handling .
- Waste disposal : Neutralize with 10% NaOH before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
